molecular formula C24H23ClN2O4 B2854429 Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 380584-43-0

Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2854429
CAS No.: 380584-43-0
M. Wt: 438.91
InChI Key: BZDIUVMGNLFDIJ-UHFFFAOYSA-N
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Description

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate is an organic compound with a complex structure, featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with phenylmethylamine. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[[5-chloro-2-[(4-methoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c1-30-19-11-8-17(9-12-19)24(29)27-21-13-10-18(25)14-20(21)23(26-15-22(28)31-2)16-6-4-3-5-7-16/h3-14,23,26H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIUVMGNLFDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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